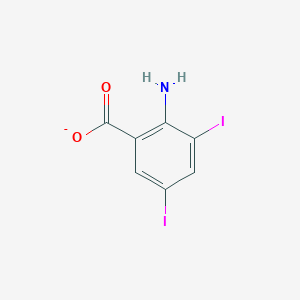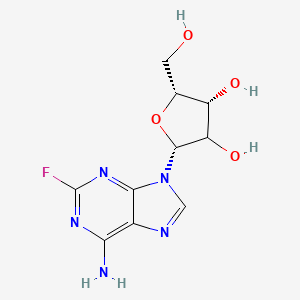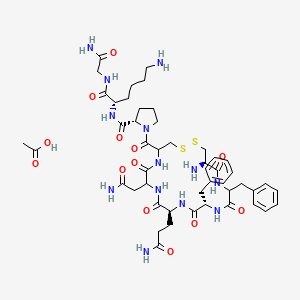![molecular formula C16H10N2 B14763625 Benzo[f][4,7]phenanthroline CAS No. 217-80-1](/img/structure/B14763625.png)
Benzo[f][4,7]phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f][4,7]phenanthroline is a heterocyclic aromatic compound that belongs to the family of phenanthrolines It is characterized by its fused ring structure, which includes a benzene ring and a phenanthroline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f][4,7]phenanthroline typically involves the condensation of appropriate aromatic amines with carbonyl compounds. One common method is the Friedländer synthesis, which involves the reaction of 8-amino-7-quinolinecarbaldehyde with acetylaromatics under acidic conditions . Another approach includes the catalytic condensation of primary amines with acetylene in the presence of metal salts such as copper, mercury, or silver .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[f][4,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under appropriate conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Benzo[f][4,7]phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Wirkmechanismus
The mechanism of action of Benzo[f][4,7]phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions is crucial for its activity in catalytic and biological systems .
Vergleich Mit ähnlichen Verbindungen
Quinoline: Similar in structure but lacks the fused phenanthroline moiety.
Phenanthridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
4,7-Phenanthroline: A closely related compound with similar chemical properties but different substitution patterns.
Uniqueness: Benzo[f][4,7]phenanthroline is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable metal complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
217-80-1 |
|---|---|
Molekularformel |
C16H10N2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
benzo[f][4,7]phenanthroline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)15-13(7-3-9-17-15)14-8-4-10-18-16(12)14/h1-10H |
InChI-Schlüssel |
OTHIVVVQTBVFDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=C2N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)


![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14763565.png)




![5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)

![(2R,3R,4S,5S,6R)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14763615.png)



